molecular formula C27H25ClN2O5 B11679576 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide

Cat. No.: B11679576
M. Wt: 492.9 g/mol
InChI Key: KDINRNFTBFZXBJ-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide is a complex organic compound with a unique structure that includes a chlorinated benzamide group, a dimethoxyphenyl ethyl group, and a dioxo-phenylpyrrolidinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the 3,4-dimethoxyphenyl ethylamine, which is then reacted with other reagents to form the final product. Common reaction conditions include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions often involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated or nitrated derivatives.

Scientific Research Applications

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 3-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-methyl-propan-1-amine
  • 4-chloro-2-((2-(3,4-dimethoxyphenyl)-ethylimino)-methyl)-phenol
  • 2-chloro-3,4-dimethoxybenzil

Uniqueness

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide is unique due to its specific combination of functional groups and structural features

Properties

Molecular Formula

C27H25ClN2O5

Molecular Weight

492.9 g/mol

IUPAC Name

4-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)benzamide

InChI

InChI=1S/C27H25ClN2O5/c1-34-23-13-8-18(16-24(23)35-2)14-15-29(26(32)19-9-11-20(28)12-10-19)22-17-25(31)30(27(22)33)21-6-4-3-5-7-21/h3-13,16,22H,14-15,17H2,1-2H3

InChI Key

KDINRNFTBFZXBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl)OC

Origin of Product

United States

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